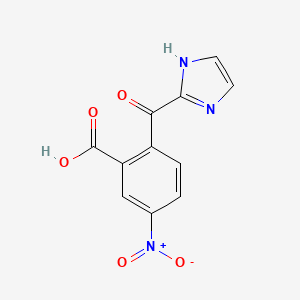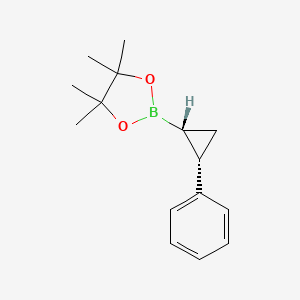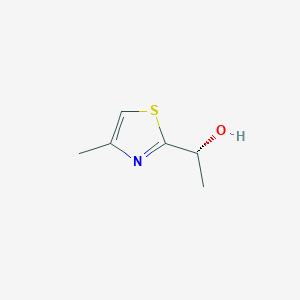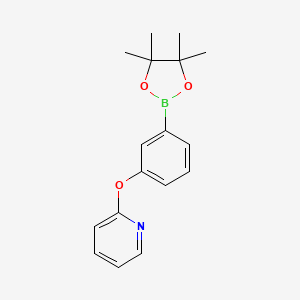
Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound features a unique structure with an ethyl ester group, a benzyl group, an iodine atom, and a methyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Esterification: The carboxylic acid group can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Deiodinated pyrazole derivatives.
Substitution: Azido, thiol, or alkoxy-substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate is not fully elucidated, but it is believed to interact with specific molecular targets such as enzymes or receptors. The iodine atom and benzyl group may play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
- Ethyl 1-benzyl-4-iodo-1H-pyrazole-3-carboxylate
- Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxamide
Comparison: Ethyl 1-benzyl-4-iodo-5-methyl-1H-pyrazole-3-carboxylate stands out due to the presence of both the iodine atom and the methyl group on the pyrazole ring, which may enhance its reactivity and biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C14H15IN2O2 |
|---|---|
Peso molecular |
370.19 g/mol |
Nombre IUPAC |
ethyl 1-benzyl-4-iodo-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15IN2O2/c1-3-19-14(18)13-12(15)10(2)17(16-13)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Clave InChI |
GZXMGXNBSIIYDG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1I)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline](/img/structure/B12946156.png)

![Methyl 3-(methoxycarbonyl)-7-oxo-9-azabicyclo[3.3.1]nonane-9-acetate](/img/structure/B12946160.png)

![1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B12946162.png)
![2-Chloro-3-methyl-4-((1S,3S,5R)-1,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946163.png)
